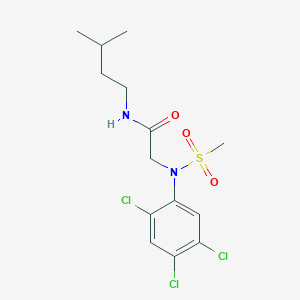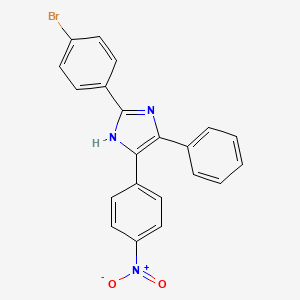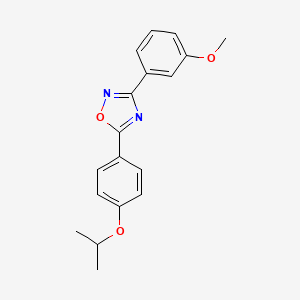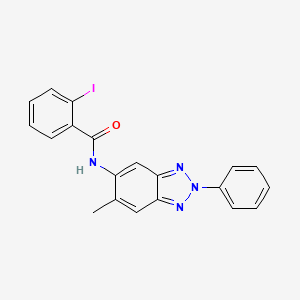![molecular formula C30H29NO5 B4921673 [1-[(butanoylamino)-(2-methoxyphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate](/img/structure/B4921673.png)
[1-[(butanoylamino)-(2-methoxyphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(butanoylamino)-(2-methoxyphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with a butanoylamino group, a methoxyphenyl group, and a phenoxyacetate group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(butanoylamino)-(2-methoxyphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the butanoylamino group through an amide formation reaction. The methoxyphenyl group is then added via a Friedel-Crafts alkylation reaction. Finally, the phenoxyacetate group is introduced through an esterification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
[1-[(butanoylamino)-(2-methoxyphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-[(butanoylamino)-(2-methoxyphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for investigating biochemical processes.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s diverse functional groups could interact with various biological targets, leading to the discovery of new therapeutic agents.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of these products.
Mechanism of Action
The mechanism of action of [1-[(butanoylamino)-(2-methoxyphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate involves its interaction with specific molecular targets. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound similar to vitamin E.
Uniqueness
What sets [1-[(butanoylamino)-(2-methoxyphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate apart is its combination of functional groups and structural complexity. This unique arrangement allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
[1-[(butanoylamino)-(2-methoxyphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO5/c1-3-11-27(32)31-30(24-16-9-10-17-25(24)34-2)29-23-15-8-7-12-21(23)18-19-26(29)36-28(33)20-35-22-13-5-4-6-14-22/h4-10,12-19,30H,3,11,20H2,1-2H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZXMMMCRIZSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=CC=C1OC)C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE](/img/structure/B4921600.png)
![N-[(5-bromothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine](/img/structure/B4921605.png)
![2-([1,1'-Biphenyl]-4-yloxy)-N-(4-bromophenyl)acetamide](/img/structure/B4921610.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine](/img/structure/B4921614.png)
![2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B4921623.png)
![N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide](/img/structure/B4921625.png)
![N-[3-(difluoromethoxy)benzyl]-2-[6-oxo-4-(1-piperazinyl)-1(6H)-pyridazinyl]acetamide trifluoroacetate](/img/structure/B4921630.png)
![2,6-Dimethyl-4-[(2,4,5-trimethoxyphenyl)methyl]morpholine](/img/structure/B4921639.png)
![N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4921655.png)



![N'-(3-methoxypropyl)-N-methyl-N-[3-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4921687.png)

